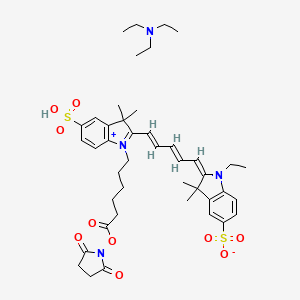
Triethylamine 2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate
Vue d'ensemble
Description
Cy5-SE is a hydrophilic amine-reactive fluorescent probe. It displays excitation/emission maxima of 646/662 nm, respectively. Cy5-SE-conjugated ligands have been used in the characterization of hematopoietic tumor microenvironments.
Applications De Recherche Scientifique
Chemical Synthesis and Modification
Triethylamine plays a crucial role in the synthesis and modification of complex organic compounds. For instance, it is used in the elimination of thiomethyl substituents from anionic 5-methylenebarbituric acid derivatives through oxidation and substitution processes (Al-Sheikh et al., 2009). Additionally, it facilitates the recyclization of 4-arylamino-2-tert-butyl-5-oxo-2,5-dihydrofuran-2-yl acetates with ethyl cyanoacetate, highlighting its role in the formation of pyrrole derivatives (Igidov et al., 2016).
Photovoltaic and Photoelectric Applications
Triethylamine derivatives have applications in improving the photoelectric conversion efficiency of dye-sensitized solar cells. This improvement is achieved through co-sensitization with near-infrared absorbing cyanine dyes, demonstrating the compound's utility in renewable energy technologies (Wu et al., 2009).
Medical Imaging and Cancer Detection
In medical imaging, particularly in cancer detection, triethylamine derivatives have shown potential. A water-soluble near-infrared dye developed for optical imaging in cancer detection utilizes a triethylamine component for its synthesis. This dye demonstrates the practical applications of triethylamine derivatives in biomedicine and diagnostics (Pham et al., 2005).
Mécanisme D'action
Target of Action
Triethylamine 2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate, also known as CY5-SE triethylamine salt, is a reactive dye that primarily targets amino-groups in peptides, proteins, and oligonucleotides . These targets play a crucial role in various biological processes, including protein synthesis, signal transduction, and gene expression.
Mode of Action
CY5-SE triethylamine salt interacts with its targets by labeling the amino-groups in peptides, proteins, and oligonucleotides . This interaction results in the formation of a covalent bond between the dye and the target molecule, thereby enabling the visualization of the target under specific light conditions due to the dye’s excitation/emission maxima of 646/662 nm .
Biochemical Pathways
The exact biochemical pathways affected by CY5-SE triethylamine salt depend on the specific proteins, peptides, or oligonucleotides it labels. It is commonly used in the characterization of various biological environments, such as hematopoietic tumor microenvironments .
Pharmacokinetics
Its bioavailability is likely influenced by its hydrophilic nature and its ability to form covalent bonds with target molecules .
Result of Action
The primary result of CY5-SE triethylamine salt’s action is the labeling of target molecules, which allows for their visualization under specific light conditions . This can provide valuable insights into the distribution and behavior of these molecules in various biological contexts.
Action Environment
The action, efficacy, and stability of CY5-SE triethylamine salt can be influenced by various environmental factors. For instance, the pH of the environment can impact the efficiency of the labeling process . Additionally, factors such as temperature and light exposure can affect the stability of the dye and its ability to fluoresce .
Propriétés
IUPAC Name |
N,N-diethylethanamine;(2E)-2-[(2E,4E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N3O10S2.C6H15N/c1-6-38-29-18-16-25(51(44,45)46)23-27(29)36(2,3)31(38)13-9-7-10-14-32-37(4,5)28-24-26(52(47,48)49)17-19-30(28)39(32)22-12-8-11-15-35(43)50-40-33(41)20-21-34(40)42;1-4-7(5-2)6-3/h7,9-10,13-14,16-19,23-24H,6,8,11-12,15,20-22H2,1-5H3,(H-,44,45,46,47,48,49);4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUMHFCOWWJPSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C\C=C\C=C\C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)ON5C(=O)CCC5=O)(C)C.CCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H58N4O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethylamine 2-(5-(1-(6-((2,5-dioxopyrrolidin-1-yl)oxy)-6-oxohexyl)-3,3-dimethyl-5-sulfonatoindolin-2-ylidene)penta-1,3-dien-1-yl)-1-ethyl-3,3-dimethyl-3H-indol-1-ium-5-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



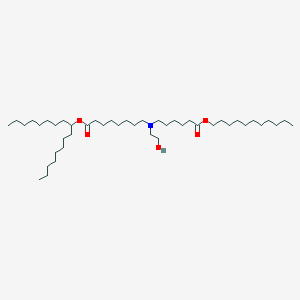
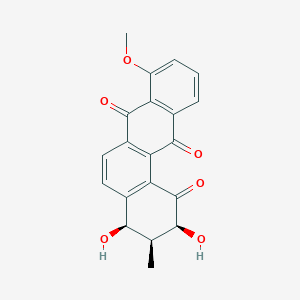

![2-[(E)-1-Hexenyl]-3-methylsuccinic acid 1-methyl ester](/img/structure/B3025714.png)
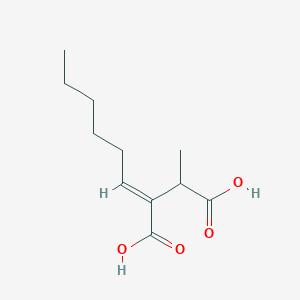
![4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-N-[4-[4-(4-morpholinylcarbonyl)-1-piperidinyl]phenyl]-1-piperazinecarboxamide, monohydrate](/img/structure/B3025719.png)
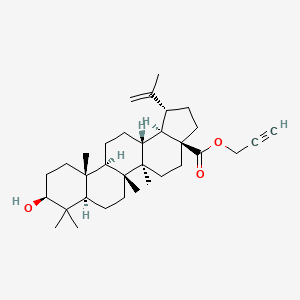
![2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one](/img/structure/B3025723.png)


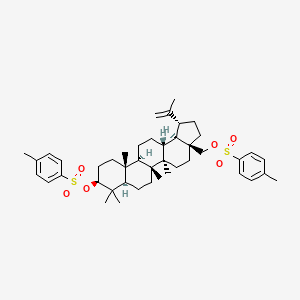
![1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-ol](/img/structure/B3025730.png)
![N-(28-oxo-1'H-lupa-2,20(29)-dieno[3,2-b]indol-28-yl)-glycine](/img/structure/B3025731.png)
![2-[[2-[(3-Pyridinylcarbonyl)amino]benzoyl]amino]-3,4,5-trimethoxybenzoic acid methyl ester](/img/structure/B3025734.png)